Herquline A

Description

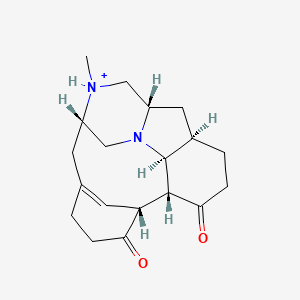

Structure

3D Structure of Parent

Properties

Molecular Formula |

C19H27N2O2+ |

|---|---|

Molecular Weight |

315.4 g/mol |

IUPAC Name |

(2S,3R,7R,8R,14S,17S)-15-methyl-1-aza-15-azoniapentacyclo[12.3.1.13,17.18,12.02,7]icos-12(20)-ene-6,9-dione |

InChI |

InChI=1S/C19H26N2O2/c1-20-9-14-8-12-3-5-17(23)18-15-7-11(2-4-16(15)22)6-13(20)10-21(14)19(12)18/h7,12-15,18-19H,2-6,8-10H2,1H3/p+1/t12-,13+,14+,15+,18+,19+/m1/s1 |

InChI Key |

UFKNDVKQCSBIQE-OCANJJRCSA-O |

Isomeric SMILES |

C[NH+]1C[C@@H]2C[C@H]3CCC(=O)[C@H]4[C@H]3N2C[C@@H]1CC5=C[C@H]4C(=O)CC5 |

Canonical SMILES |

C[NH+]1CC2CC3CCC(=O)C4C3N2CC1CC5=CC4C(=O)CC5 |

Origin of Product |

United States |

Preparation Methods

Proposed Biosynthetic Pathway

The biosynthesis of this compound is hypothesized to originate from two molecules of L-tyrosine, which undergo dimerization, cyclization, and a cascade of redox modifications. Key steps include:

-

Dityrosine formation : Oxidative coupling of two tyrosine residues generates a diketopiperazine (DKP) scaffold.

-

Cyclization : Intramolecular coupling via cytochrome P450 enzymes forms the strained biaryl system.

-

Reductive modifications : Sequential reductions by flavin-dependent enzymes convert aromatic rings to cyclohexenone/cyclohexanone moieties.

-

Methylation and stereochemical adjustments : N-Methylation triggers non-enzymatic stereoselective rearrangements to yield the final structure.

Computational studies support this pathway, demonstrating that N-methylation lowers the activation energy for subsequent ring contractions and stereochemical adjustments.

Biomimetic Synthetic Approaches

Oxidative Phenolic Coupling Strategies

Early work by Yang (2015) explored intramolecular oxidative coupling of tyrosine derivatives to construct the herquline core. Using hypervalent iodine reagents (PIDA, PIFA), researchers attempted to replicate the proposed biosynthetic dimerization:

Table 1: Screening of oxidative coupling conditions for phenol derivatives

| Substrate | Reagent | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|---|

| Bis-phenol ether | PIDA | CH₂Cl₂ | 25 | 12 |

| Bis-phenol ether | PIFA | TFE | 0 | 18 |

| Silyl-protected | PIDA | MeCN | -20 | 24 |

Despite moderate yields, regioselectivity issues and over-oxidation plagued these efforts, necessitating protective group strategies that complicated subsequent reductions.

Diketopiperazine Macrocyclization

Building on biosynthetic insights, Han et al. (2022) developed a tyrosine-derived DKP intermediate (Figure 1):

This approach achieved the tetracyclic core in 45% overall yield but failed to install the C1 hydroxyl group without epimerization.

Total Synthesis Campaigns

Retrosynthetic Analyses

Three primary disconnections have been explored:

-

Biaryl bond cleavage : Strategic fragmentation at the C11–C12 bond (Figure 1).

-

Piperazine ring opening : Retrosynthetic removal of the N–C bond to generate acyclic diamine precursors.

-

Late-stage reductions : Functionalization of aromatic intermediates via Birch or directed hydrogenation.

Figure 1: Key retrosynthetic disconnections for this compound

Hypervalent Iodine-Mediated Dearomatization

Stratton’s approach (2018) utilized a mycocyclosin-derived biaryl system, subjecting it to iodine(III)-mediated dearomatization followed by Birch reduction:

While successful for herqulines B/C, this method produced undesired regiochemistry when applied to this compound analogs.

Recent Advances in Partial Synthesis

1-Hydroxythis compound as a Synthetic Intermediate

Han’s 2022 campaign achieved the synthesis of 1-hydroxythis compound through:

Table 2: Key steps in 1-hydroxythis compound synthesis

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Epoxidation | mCPBA, CH₂Cl₂, 0°C | 68 |

| Birch reduction | Li/NH₃, THF, -78°C | 52 |

| Aza-Michael | DBU, toluene, 110°C | 41 |

Despite reaching this advanced intermediate, reduction to this compound failed due to steric hindrance around the tertiary alcohol .

Chemical Reactions Analysis

Biosynthetic Pathway

Herquline A (C₁₆H₂₄N₂O₂) arises from a tyrosine-derived pathway involving enzymatic and nonenzymatic steps ( ):

Key Biosynthetic Reactions:

| Step | Reaction Type | Enzymatic Component | Outcome |

|---|---|---|---|

| 1. | Cyclodipeptide formation | Nonribosomal peptide synthetase (NRPS) | Dityrosine diketopiperazine (DKP) intermediate |

| 2. | Oxidative phenol coupling | Cytochrome P450 (HqlC) | Strained bis-phenol macrocycle |

| 3. | N-Methylation | Methyltransferase | Triggers nonenzymatic cascade |

| 4. | Stereoselective rearrangements | None (thermodynamic control) | Final pentacyclic structure |

-

Radical Coupling Mechanism : HqlC catalyzes phenyl coupling via a proposed single radical addition, forming the strained C–C bond between aromatic rings ( ).

-

Thermodynamic Control : Computational studies (DFT) revealed that nonenzymatic steps post-methylation favor the most stable stereoisomer (ΔG ≈ -3.2 kcal/mol for this compound vs. intermediates) ( ).

Nonenzymatic Transformations

This compound’s stability and reactivity are influenced by its strained structure:

Epimerization

-

Herquline C (a diastereomer of herquline B) isomerizes to herquline B under mildly basic conditions (pH 8.0, 25°C) ( ).

-

Proposed Pathway :

This suggests this compound could undergo similar equilibria due to its analogous piperazine core.

Reductive Sensitivity

-

Birch reductions (Li/NH₃, t-BuOH) of diketopiperazines in related herqulines lead to regioselective hydrogenation of aromatic rings, but over-reduction is common ( ).

-

This compound’s β,γ-unsaturated enones are prone to conjugate additions under acidic or basic conditions ( ).

Synthetic Challenges and Reactions

No total synthesis of this compound has been reported, but efforts toward its analogues reveal key reactivity:

Birch Reduction

-

In the synthesis of 1-hydroxythis compound, a Birch reduction (Li, NH₃, EtOH) was used to hydrogenate aromatic rings while preserving the strained macrocycle ( ).

Aza-Michael Addition

-

Closure of the piperazine core in synthetic models requires aza-Michael additions, which are highly sensitive to steric hindrance ( ):

Oxidative Functionalization

-

Epoxidation of tetracyclic precursors (e.g., with mCPBA) introduces oxygenated groups critical for downstream cyclization ( ).

Computational Insights

DFT calculations rationalize this compound’s stability and reaction pathways ( ):

| Parameter | Value | Significance |

|---|---|---|

| ΔG (Epimerization) | -1.8 kcal/mol | Favors this compound over diastereomers |

| C–C Bond Strain | ~25 kcal/mol | Due to macrocyclic distortion |

| Transition State (Aza-Michael) | +12.3 kcal/mol | High barrier necessitates thermal activation |

Comparative Reactivity

Unresolved Challenges

-

Total Synthesis : The strained pentacycle and labile enones hinder late-stage functionalization ( ).

-

Regioselective Reductions : Current methods lack precision for this compound’s complex unsaturation ( ).

This compound’s reactivity remains a frontier in alkaloid synthesis, with its biosynthetic logic offering biomimetic inspiration for future efforts ( ).

Scientific Research Applications

Introduction to Herquline A

This compound is a piperazine alkaloid originally isolated from the fungal strain Penicillium herquei. Its unique structural features, including a strained tricyclic system and multiple stereogenic centers, make it a subject of interest in synthetic organic chemistry and medicinal research. The compound has demonstrated notable biological activities, particularly in inhibiting platelet aggregation, which may have implications for treating thrombotic diseases.

Antiplatelet Activity

This compound exhibits significant antiplatelet properties, with studies indicating an inhibitory effect on platelet aggregation induced by platelet-activating factor (PAF) and adenosine diphosphate (ADP). The IC50 values reported are 240 µM for PAF and 180 µM for ADP, suggesting potential therapeutic applications in conditions such as stroke and myocardial infarction .

Antiviral Properties

Recent studies have indicated that this compound can inhibit cell death induced by influenza A virus in MDCK cells. This antiviral activity opens avenues for further research into its potential use in virology and infectious disease treatment .

Antitumor Activity

Research has explored the design and synthesis of derivatives of this compound to evaluate their antitumor activities. These studies aim to enhance the bioactivity of the compound while diversifying its chemical architecture .

Total Synthesis Challenges

The total synthesis of this compound remains a significant challenge due to its complex structure. Various synthetic strategies have been explored, including biomimetic approaches and transition metal-mediated reactions. Notable methods include:

- Intramolecular oxidative coupling : This approach has been attempted but faced challenges in achieving desired coupling products.

- Piperazine derivatives : Research has focused on synthesizing intermediates that mimic the fused tricyclic structure of this compound .

Case Studies on Synthesis

- He Yang's PhD Thesis : This work discusses various synthetic strategies aimed at constructing the core structure of this compound. Despite numerous attempts, complete synthesis has not yet been achieved .

- Research on Derivatives : Studies have synthesized analogs like 1-hydroxythis compound to investigate their reactivity and potential biological activities .

Mechanism of Action

Herquline A exerts its effects through several mechanisms:

Platelet Aggregation Inhibition: The compound antagonizes mechanisms leading to blood platelet aggregation, affecting activation, shape change, and the prostaglandin-thromboxane system.

Anti-Influenza Activity: this compound inhibits the replication of influenza virus strains in a dose-dependent manner.

Comparison with Similar Compounds

Herquline B and Herquline C

Herquline B (isolated in 1996) and Herquline C (identified in 2016) are enantiomeric derivatives of Herquline A, sharing its macrocyclic framework but differing in stereochemistry and oxidation states (Table 1) .

Table 1: Structural and Functional Comparison of Herqulines A, B, and C

| Property | This compound | Herquline B | Herquline C |

|---|---|---|---|

| Source | Penicillium herquei | Penicillium herquei | Biosynthetic intermediate |

| Core Structure | Pentacyclic piperazine | Hexacyclic piperazine | Hexacyclic piperazine |

| Key Functional Groups | 1,4-Dicarbonyl, β,γ-enones | Reduced 1,4-diketone | Enantiomeric 1,4-diketone |

| Bioactivity | Antiplatelet, antiviral | Antiplatelet | Unknown |

| Synthetic Challenges | Macrocyclic strain, stereochemistry | Over-reduction risks | Enantiomeric purity |

- Structural Nuances : Herquline B and C lack the 1,4-dicarbonyl subunit of this compound, replaced by fully reduced or enantiomerically inverted diketones . This difference arises during biosynthesis, where this compound undergoes additional oxidative steps catalyzed by P450 enzymes .

- Synthetic Routes : Total syntheses of Herqulines B and C employ tyrosine-derived DKPs as precursors, followed by Birch reductions and Ir-catalyzed hydrogenations to achieve stereochemical control . In contrast, this compound requires late-stage oxidative crosslinking, which remains a bottleneck in laboratory synthesis .

Mycocyclosin

Mycocyclosin, a bicyclic DKP from Mycobacterium tuberculosis, shares a tyrosine-derived backbone with this compound but lacks its macrocyclic strain and bioactivity (Table 2) .

Table 2: this compound vs. Mycocyclosin

| Property | This compound | Mycocyclosin |

|---|---|---|

| Structure | Pentacyclic macrocycle | Bicyclic DKP |

| Biosynthesis | Oxidative crosslinking via P450s | CYP121-mediated C-C coupling |

| Bioactivity | Antiplatelet, antiviral | None reported |

| Synthetic Utility | Pharmacological lead | Model for DKP functionalization |

- Biosynthetic Link: Mycocyclosin is proposed as a biosynthetic precursor to this compound, with genome mining revealing conserved P450 and reductase clusters in Penicillium herquei .

Comparison with Functionally Similar Compounds

Piperazinomycin

Piperazinomycin, a linear peptide antibiotic, shares this compound’s piperazine core and anti-infective properties but lacks its macrocyclic architecture (Figure 2) .

- Functional Overlap: Both compounds inhibit viral replication, but this compound’s macrocycle enhances metabolic stability compared to Piperazinomycin’s linear structure .

Key Research Findings

Biosynthesis: this compound is biosynthesized via a six-gene cluster encoding nonribosomal peptide synthetases (NRPS), P450s, and methyltransferases. Heterologous expression in Aspergillus nidulans confirmed its pathway .

Synthetic Breakthroughs : Baran’s 2019 synthesis of Herqulines B and C achieved 28% yield via a seven-step route from iodotyrosine, emphasizing chemoselective Ir/silane reductions .

Bioactivity Mechanisms : this compound’s antiplatelet activity is attributed to its interaction with glycoprotein VI (GPVI), a collagen receptor on platelets, while its antiviral action involves inhibition of viral entry .

Q & A

What are the primary structural characteristics of Herquline A that necessitate specialized synthetic approaches?

Level: Basic

Answer: this compound’s macrocyclic framework, characterized by β,γ-unsaturated enones and stereochemical complexity, demands multi-step synthetic strategies. These include dimerization (e.g., HATU-mediated peptide coupling), macrocyclization (e.g., Pd-catalyzed reactions), and controlled reductions to install stereocenters. Structural analogs like Herqulines B/C were synthesized from tyrosine-derived precursors, requiring crystallographic validation of the bowl-shaped macrocycle .

How can researchers optimize the four-step reduction sequence in this compound synthesis to enhance yield and selectivity?

Level: Advanced

Answer: Optimization involves:

- Systematic screening of reducing agents (e.g., Birch conditions vs. Ir catalysts).

- Real-time monitoring of intermediates via LC-MS/NMR.

- Adjusting solvent polarity and temperature to prevent over-reduction.

For Herqulines B/C, stepwise reduction under mild conditions preserved the integrity of sensitive enones .

What methodologies are recommended for resolving contradictions in reported spectroscopic data for this compound derivatives?

Level: Advanced

Answer: Address discrepancies by:

- Cross-validating NMR/HRMS with computational predictions (e.g., DFT for chemical shifts).

- Ensuring purity via HPLC and comparing data with structurally characterized analogs (e.g., Herqulines B/C).

- Adhering to NIH preclinical guidelines for standardized protocol documentation .

What analytical techniques are essential for confirming the macrocyclic conformation of this compound?

Level: Basic

Answer: Definitive confirmation requires:

- X-ray crystallography (gold standard).

- NOESY NMR for spatial proximity analysis.

- Computational modeling (molecular mechanics) when crystallization fails. Herqulines B/C’s bowl-shaped macrocycle was validated via crystallography .

How should researchers design experiments to investigate the stability of this compound under varying pH and temperature conditions?

Level: Advanced

Answer: Use:

- Accelerated stability testing with HPLC monitoring.

- Factorial experimental design (pH 2–9, temperature 4–37°C).

- ANOVA to identify degradation factors. Document protocols per NIH guidelines for reproducibility .

What strategies can mitigate challenges in stereochemical control during this compound synthesis?

Level: Advanced

Answer: Strategies include:

- Asymmetric catalysis (chiral ligands in Pd-mediated cyclization).

- Chiral auxiliaries to direct stereochemistry.

- Chiral HPLC for enantiopurity validation. Herqulines B/C synthesis relied on stereoselective Birch reductions .

How can contradictory results in this compound’s synthetic yield be systematically analyzed?

Level: Advanced

Answer: Apply:

- Root-cause analysis (e.g., fishbone diagrams for variables like catalyst purity).

- Grubbs’ test for outlier detection.

- Replication studies under controlled conditions, as per preclinical reporting standards .

What role does tyrosine play as a precursor in this compound biosynthesis, and how can this inform synthetic approaches?

Level: Basic

Answer: Tyrosine contributes aromatic and nitrogen moieties for dimerization. Biosynthetic insights (e.g., oxidative coupling) guide biomimetic synthesis, as seen in Herqulines B/C, where tyrosine dimers form the macrocycle core via Pd catalysis .

How should researchers approach the development of a scalable purification protocol for this compound?

Level: Advanced

Answer: Use orthogonal methods:

- Size-exclusion chromatography for macrocycle isolation.

- Preparative HPLC for enantiomeric resolution.

- Design of Experiments (DoE) to optimize parameters (e.g., gradient elution), ensuring NIH-compliant reproducibility .

What statistical methods are recommended for analyzing dose-response data in this compound bioactivity studies?

Level: Advanced

Answer: Employ:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.